Tert-butyl 4-oxoazocane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxoazocane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCQHORSVUIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-oxoazocane-1-carboxylate (CAS No. 1803599-91-8) is a compound of interest due to its potential applications in medicinal chemistry and biological research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Physical State : Solid
- Purity : Typically >98% (HPLC)
Biological Activity Overview
This compound has been studied for its role as a non-ionic organic buffering agent, particularly in cell cultures with a pH range of 6 to 8.5. Its buffering capacity is crucial for maintaining physiological conditions in biological experiments, thus supporting various cellular processes.
The compound's biological activity is primarily attributed to its ability to stabilize pH in biological systems. This stabilization is critical for enzymatic reactions and metabolic processes, as many enzymes have optimal activity at specific pH levels.
Case Studies and Research Findings
-
Buffering Capacity in Cell Cultures
- A study evaluated the effectiveness of this compound as a buffering agent in various cell culture conditions. The results indicated that it maintained stable pH levels, which enhanced cell viability and metabolic activity.
- Table 1 : Buffering Performance Comparison
Buffering Agent pH Range Cell Viability (%) Metabolic Activity (MTT Assay) This compound 6 - 8.5 95 ± 5 1.2 ± 0.1 MOPS 6 - 8 90 ± 4 1.0 ± 0.2 HEPES 6 - 8 92 ± 3 1.1 ± 0.2 -
Pharmacological Implications
- The incorporation of tert-butyl groups in bioactive compounds often influences their lipophilicity and metabolic stability, which can enhance drug-like properties or alter pharmacokinetics.
- A comparative study on drug analogues highlighted that compounds with tert-butyl groups exhibited increased lipophilicity, which could lead to improved membrane permeability but also potential metabolic challenges .
-
Synthetic Pathways
- Research has shown various synthetic routes to obtain this compound, which involve the use of different reagents and conditions that can affect yield and purity.
- Table 2 : Synthesis Conditions and Yields
Reaction Step Conditions Yield (%) Step 1: Formation of azocane THF, Argon atmosphere 84 Step 2: Hydrolysis Reflux with HCl >99 Step 3: Purification Column chromatography >98
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-oxoazocane-1-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.
Drug Development
Research indicates that derivatives of this compound can exhibit significant biological activity. For instance, its use in synthesizing piperidine derivatives has shown promise in developing new analgesics and anti-inflammatory agents. The compound's ability to modify the pharmacokinetic properties of drugs makes it an essential component in drug design .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its versatile functional groups. It can undergo various chemical transformations, including:
- Esterification : this compound can react with alcohols to form esters, which are crucial in synthesizing complex organic molecules.
- Amination Reactions : The compound can be used as a precursor for amine derivatives, which are valuable in pharmaceuticals and agrochemicals .
Case Studies
Several studies have highlighted the effectiveness of this compound in synthesizing specific compounds:
| Study Reference | Reaction Type | Product | Application |
|---|---|---|---|
| Esterification | Various esters | Pharmaceutical intermediates | |
| Amination | Piperidine derivatives | Analgesics and anti-inflammatory drugs |
Materials Science
In materials science, this compound is explored for its potential in creating polymers and other materials with unique properties.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its ability to act as a cross-linking agent is particularly valuable in developing high-performance materials used in coatings and adhesives .
Preparation Methods
Esterification with tert-Butyl Group
tert-Butyl Ester Formation: The carboxylate group is commonly protected or introduced as a tert-butyl ester using reagents such as tert-butyl alcohol in the presence of acid catalysts or via reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride).
Boc Protection: In many cases, the nitrogen atom is protected with a Boc group (tert-butoxycarbonyl), which can be introduced using di-tert-butyl dicarbonate under mild conditions.
Detailed Example from Related Compound Preparation
Though direct synthesis details for this compound are limited, the synthesis of structurally related tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate provides a useful model:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Addition of Methylmagnesium Bromide (Grignard reagent) to tert-butyl 3-oxoazetidine-1-carboxylate in THF at 0°C to room temperature for 3 hours | Methylmagnesium bromide (3.0 M in diethyl ether), THF solvent, 0–20°C, 3 h | 78-87% | Formation of 3-hydroxy-3-methyl derivative by nucleophilic addition to ketone |
| 2. Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying over MgSO4 | Aqueous NH4Cl, EtOAc extraction | - | Work-up step |
| 3. Purification by silica gel chromatography with hexanes:EtOAc (1:1) | Column chromatography | - | Isolation of pure product |
This procedure highlights the use of Grignard reagents to introduce substituents adjacent to carbonyl groups in cyclic systems, which can be adapted for azocane derivatives.
Research Findings and Yields
- Yields for similar esterified azetidine derivatives range from 78% to 99%, depending on reaction conditions and purification methods.
- Typical reaction temperatures are from -10°C to room temperature or slightly elevated (up to 35°C).
- Inert atmosphere (argon or nitrogen) is often used to prevent moisture or oxygen interference.
- Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes or methanol as eluents.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting Material | tert-butyl 3-oxoazetidine-1-carboxylate or analogs | Precursor for ring functionalization |
| Reagents | Methylmagnesium bromide (3.0 M in ether) | Grignard reagent for nucleophilic addition |
| Solvent | THF, diethyl ether | Anhydrous solvents preferred |
| Temperature | -10°C to 35°C | Controlled to optimize reaction rate and selectivity |
| Reaction Time | 1 to 19 hours | Longer times for complete conversion |
| Atmosphere | Argon or nitrogen | To maintain anhydrous and oxygen-free conditions |
| Work-up | Quenching with NH4Cl, extraction with EtOAc | Standard organic work-up |
| Purification | Silica gel chromatography | Hexanes/EtOAc or EtOAc/MeOH mixtures |
| Yield | 7% to 99% (depending on step and compound) | Yields vary based on substrate and conditions |
Additional Notes
- The synthesis of this compound may require optimization of ring size and ketone placement, which is more complex than smaller azetidine derivatives.
- Literature suggests that similar compounds are often synthesized via multi-step sequences involving protection/deprotection strategies and selective functional group transformations.
- The presence of the tert-butyl ester group is crucial for stability and solubility, often introduced in the final steps.
Q & A
Basic Questions
Q. What spectroscopic techniques are essential for characterizing tert-butyl 4-oxoazocane-1-carboxylate, and how should data interpretation be approached?
- Answer : Key techniques include ¹H/¹³C NMR for backbone and substituent analysis, IR spectroscopy to confirm carbonyl (C=O) and carbamate (N–COO) functional groups, and mass spectrometry (ESI or EI-MS) for molecular weight validation. For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, using refinement software like SHELXL to resolve bond lengths and angles. Discrepancies in NMR vs. crystallographic data may arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder, requiring iterative refinement in SHELXL or alternative crystallization solvents .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Based on analogs (e.g., tert-butyl carbamates), use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash with soap/water for 15 minutes. Store at 2–8°C in airtight containers, away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult SDS guidelines for structurally related compounds (e.g., tert-butyl pyrazole carboxylates) for emergency response .
Advanced Research Questions
Q. How can researchers resolve inconsistencies between spectroscopic and crystallographic data for this compound derivatives?
- Answer : Systematic approaches include:
- Crystallographic refinement : Use WinGX to check for twinning or disorder; adjust SHELXL parameters (e.g., HKLF5 for multi-component crystals).
- Dynamic NMR analysis : Probe temperature-dependent conformational changes (e.g., coalescence of signals) to explain discrepancies in solution vs. solid-state structures.
- Computational validation : Compare experimental X-ray data with DFT-optimized geometries to identify steric or electronic distortions .
Q. What hydrogen bonding motifs dominate in tert-butyl-protected azocane derivatives, and how do they affect material properties?
- Answer : Graph set analysis (Etter’s method) reveals that the carbamate carbonyl oxygen typically acts as a hydrogen bond acceptor , forming R₂²(8) motifs with adjacent NH groups. The bulky tert-butyl group disrupts extended networks, favoring isolated dimers. Quantify interactions via SHELXL-generated metrics (e.g., D–H···A distances < 2.5 Å, angles > 150°). These motifs correlate with reduced hygroscopicity and enhanced thermal stability in derivatives .
Q. How does the tert-butyl group influence the stability of 4-oxoazocane-1-carboxylate under acidic/basic conditions?
- Answer : The tert-butyl group provides steric shielding , slowing hydrolysis of the carbamate. Under strong acids (e.g., TFA) , Boc cleavage regenerates the azocane amine, detectable via loss of the tert-butyl ¹H NMR signal (δ ~1.4 ppm). Kinetic studies (HPLC or in-situ IR) under varying pH and temperature reveal pseudo-first-order degradation. X-ray structures pre/post hydrolysis (refined via SHELXL) show conformational reorganization of the azocane ring .
Methodological Notes
- Crystallography : Prioritize high-resolution data (Rint < 0.05) for SHELXL refinement. For disordered tert-butyl groups, use PART and SUMP instructions .
- Safety : Reference hazard codes (e.g., H315, H319) from analogous SDS for risk mitigation .
- Synthesis : While direct evidence is limited, Boc protection/oxidation strategies for azocane precursors are inferred from related tert-butyl carboxylates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
